molecular formula C11H6Cl2N2O2 B1477808 3-Chloro-6-(2-chlorophenyl)pyridazine-4-carboxylic acid CAS No. 1893842-99-3

3-Chloro-6-(2-chlorophenyl)pyridazine-4-carboxylic acid

Cat. No.: B1477808
CAS No.: 1893842-99-3
M. Wt: 269.08 g/mol
InChI Key: VYJIOCBNHANENC-UHFFFAOYSA-N
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Description

3-Chloro-6-(2-chlorophenyl)pyridazine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H6Cl2N2O2 and its molecular weight is 269.08 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2O2/c12-8-4-2-1-3-6(8)9-5-7(11(16)17)10(13)15-14-9/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJIOCBNHANENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(C(=C2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-6-(2-chlorophenyl)pyridazine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine core with a chloro group and a chlorophenyl substituent, which are critical for its biological activity. The presence of the carboxylic acid moiety enhances its solubility and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylic acid exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results:

  • Antibacterial Activity : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 156.47 µM across different bacterial species, including:
    • Bacillus subtilis : MIC = 4.69 µM
    • Staphylococcus aureus : MIC = 5.64 µM
    • Escherichia coli : MIC = 2.33 µM
    • Pseudomonas aeruginosa : MIC = 13.40 µM
    • Salmonella typhi : MIC = 11.29 µM .
  • Antifungal Activity : The compound also exhibited antifungal properties against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate effectiveness (16.69 to 222.31 µM) against these strains .

2. Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit certain cancer cell lines, particularly through mechanisms involving enzyme inhibition:

  • Mechanism of Action : Preliminary findings suggest that the compound may inhibit specific kinases involved in cancer progression, although detailed molecular pathways require further elucidation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound:

  • Modifications at the chlorophenyl position have been shown to influence potency significantly.
  • The presence of electron-withdrawing or electron-donating groups on the phenyl ring affects the overall activity, with certain substitutions leading to increased antibacterial effects .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReferences
AntibacterialBacillus subtilis4.69 µM
Staphylococcus aureus5.64 µM
Escherichia coli2.33 µM
Pseudomonas aeruginosa13.40 µM
Salmonella typhi11.29 µM
AntifungalCandida albicans16.69 – 78.23 µM
Fusarium oxysporum56.74 – 222.31 µM
AnticancerVarious cancer cell linesIC50 not specified

Case Studies

Several studies have focused on the biological evaluation of similar compounds related to pyridazine derivatives:

  • Aurora Kinase Inhibition : A related study identified potent inhibitors targeting Aurora kinases, highlighting the importance of carboxylic acid moieties in enhancing binding affinity and specificity .
  • Pyrimidine Derivatives : Research on pyrimidine derivatives suggests that modifications can lead to significant increases in potency against specific targets, indicating a similar potential for optimization in pyridazine derivatives like our compound .

Scientific Research Applications

3-Chloro-6-(2-chlorophenyl)pyridazine-4-carboxylic acid is a chemical compound with potential biological activities, drawing interest in medicinal chemistry. The compound features a pyridazine core with a chloro group and a chlorophenyl substituent, which are critical for its biological activity. The presence of the carboxylic acid moiety enhances it.

Scientific Research Applications

3-Chloro-6-(2-chlorophenyl)pyridazine-4-carboxylic acid is a compound with applications in scientific research:

  • Medicinal Chemistry The compound is of interest in medicinal chemistry due to its potential biological activities.
  • Synthesis of Minaprine This compound was used during the synthesis of minaprine.

3-Chloro-6-(2-chlorophenyl)pyridazine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Pyridine derivatives have strong antimicrobial properties, with pyridine-4-carbonyl-pyrazole derivatives exhibiting potent antibacterial and antifungal activities . Phenyl-substituted pyridine derivatives also reduced inflammation and pain by enhancing affinity for COX-2 enzymes . Additionally, 3-substituted phenyl-pyridine-pyrazole derivatives demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis . Pyridine-4-carbonyl derivatives inhibited influenza virus replication, showing promise as antiviral candidates . Furthermore, pyridine-pyrazole derivatives effectively inhibited acetylcholinesterase, which is relevant for Alzheimer's treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-6-(2-chlorophenyl)pyridazine-4-carboxylic acid
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